1-(cyanomethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile
Overview
Description
1-(cyanomethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile is a useful research compound. Its molecular formula is C7H3F3N4 and its molecular weight is 200.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Compounds containing trifluoromethyl groups are known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
Trifluoromethyl-containing compounds, which have three equivalent c–f bonds, constitute possible starting materials for the synthesis of diverse fluorinated compounds through selective c–f bond activation .
Biochemical Pathways
The trifluoromethylation of carbon-centered radical intermediates is a known biochemical pathway .
Pharmacokinetics
The compound has a predicted boiling point of 2115±350 °C and a predicted density of 1460±006 g/cm3 (Temp: 20 °C; Press: 760 Torr) .
Result of Action
The activation of the c–f bond in organic synthesis is a challenging task, and trifluoromethyl-containing compounds are potential starting materials for the synthesis of diverse fluorinated compounds .
Action Environment
The physical properties of the compound, such as its boiling point and density, may be influenced by environmental conditions .
Biochemical Analysis
Biochemical Properties
1-(cyanomethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile plays a crucial role in biochemical reactions, particularly in the context of radical trifluoromethylation. The trifluoromethyl group in this compound is known to interact with various enzymes and proteins, influencing their activity and stability . The compound’s interactions with biomolecules often involve the formation of carbon-centered radical intermediates, which can significantly alter the biochemical pathways in which these enzymes and proteins are involved .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the presence of the trifluoromethyl group can lead to alterations in the activation of specific signaling pathways, thereby affecting gene expression and metabolic flux . These changes can result in varied cellular responses, including modifications in cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding interactions with biomolecules, leading to enzyme inhibition or activation . The compound’s ability to form stable radical intermediates allows it to participate in various biochemical reactions, thereby influencing gene expression and cellular function . Additionally, the trifluoromethyl group can enhance the compound’s binding affinity to specific targets, further modulating its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, allowing for prolonged observation of its effects in both in vitro and in vivo settings . Its degradation products can also have significant biochemical implications, necessitating careful monitoring of its temporal effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity and improved metabolic function . At higher doses, it can lead to toxic or adverse effects, including enzyme inhibition and disruption of cellular processes . Understanding the dosage-dependent effects is crucial for optimizing its use in biochemical research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s trifluoromethyl group plays a pivotal role in its metabolic activity, influencing the flux of metabolites and the overall metabolic balance . The interactions with specific enzymes can lead to alterations in metabolic pathways, affecting the synthesis and degradation of key biomolecules .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments, influencing its biochemical activity . Understanding the transport mechanisms is essential for elucidating the compound’s overall effects on cellular function.
Subcellular Localization
The subcellular localization of this compound is a critical factor in its biochemical activity. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles, where it exerts its effects . The localization within subcellular structures can influence its interactions with biomolecules and its overall biochemical function .
Properties
IUPAC Name |
2-(cyanomethyl)-5-(trifluoromethyl)pyrazole-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F3N4/c8-7(9,10)6-3-5(4-12)14(13-6)2-1-11/h3H,2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSNUMSGYGDUAIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1C(F)(F)F)CC#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F3N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.